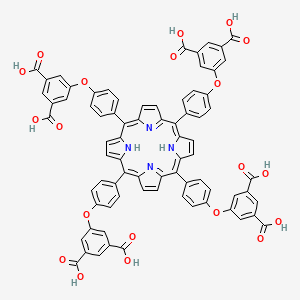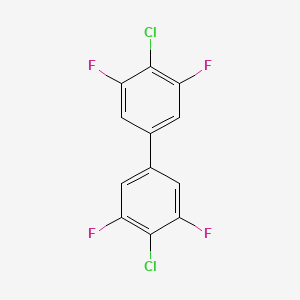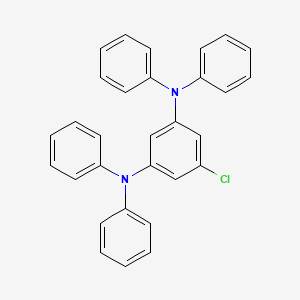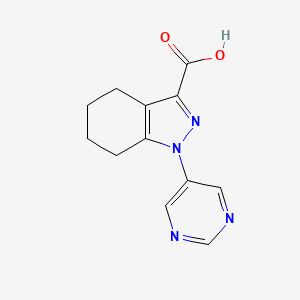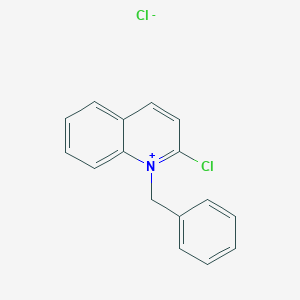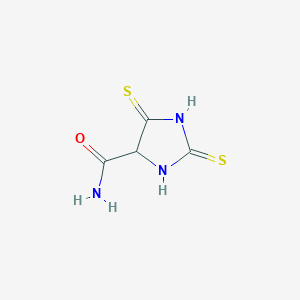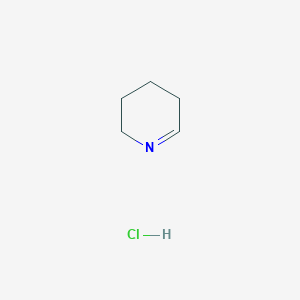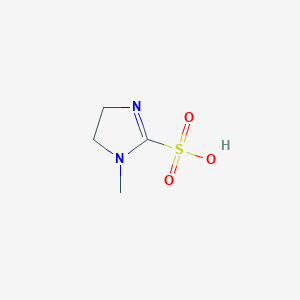
Bis(2-bromophenyl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-bromophenyl)methane is an organic compound characterized by the presence of two bromophenyl groups attached to a central methane carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-bromophenyl)methane typically involves the reaction of 2-bromobenzyl chloride with a suitable base. One common method is the use of a palladium-catalyzed coupling reaction. For instance, bis(2-bromophenyl)methanols can undergo a palladium-catalyzed synthesis to form fluorenones in the presence of palladium acetate (Pd(OAc)2) and other reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-bromophenyl)methane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenones.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common Reagents and Conditions
Palladium Acetate (Pd(OAc)2): Used in palladium-catalyzed coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH), which facilitate substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Bis(2-bromophenyl)methane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of materials with specific chemical properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action for bis(2-bromophenyl)methane in chemical reactions often involves the activation of the bromophenyl groups by catalysts, leading to the formation of reactive intermediates. These intermediates can then undergo further transformations, such as coupling or oxidation, to form the desired products .
Comparación Con Compuestos Similares
Similar Compounds
Bis(phenylsulfonyl)methane: Another compound with two phenyl groups attached to a central methane carbon, but with sulfonyl groups instead of bromine atoms.
Bis(indolyl)methane: Contains indole groups instead of bromophenyl groups.
Uniqueness
Bis(2-bromophenyl)methane is unique due to the presence of bromine atoms, which confer distinct reactivity and chemical properties compared to similar compounds with different substituents. This makes it particularly useful in specific synthetic applications where the reactivity of bromine is advantageous.
Propiedades
Número CAS |
108882-48-0 |
|---|---|
Fórmula molecular |
C13H10Br2 |
Peso molecular |
326.03 g/mol |
Nombre IUPAC |
1-bromo-2-[(2-bromophenyl)methyl]benzene |
InChI |
InChI=1S/C13H10Br2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9H2 |
Clave InChI |
HNRCLMRGWPGLIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC2=CC=CC=C2Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


